molecular formula C7H6N2O2 B163995 5-(2-Propynyl)uracil CAS No. 132400-69-2

5-(2-Propynyl)uracil

Cat. No. B163995
CAS RN: 132400-69-2
M. Wt: 150.13 g/mol
InChI Key: LFAHMOHODVHAQW-UHFFFAOYSA-N
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Description

5-(2-Propynyl)uracil, also known as PUPA, is a synthetic nucleoside analog that has gained attention in recent years due to its potential as a therapeutic agent. PUPA has been shown to exhibit antiviral, anticancer, and anti-inflammatory properties, making it a promising candidate for further research.

Mechanism of Action

The mechanism of action of 5-(2-Propynyl)uracil is not fully understood, but it is believed to work by inhibiting viral replication and interfering with DNA synthesis in cancer cells. 5-(2-Propynyl)uracil has also been shown to inhibit the production of inflammatory cytokines, which may contribute to its anti-inflammatory properties.
Biochemical and Physiological Effects:
5-(2-Propynyl)uracil has been shown to have several biochemical and physiological effects. In vitro studies have shown that 5-(2-Propynyl)uracil inhibits the activity of thymidine kinase, an enzyme involved in DNA synthesis. 5-(2-Propynyl)uracil has also been shown to inhibit the activity of reverse transcriptase, an enzyme involved in viral replication. In addition, 5-(2-Propynyl)uracil has been shown to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of 5-(2-Propynyl)uracil is its broad-spectrum antiviral activity, which makes it a potential treatment for a variety of viral infections. 5-(2-Propynyl)uracil also exhibits anticancer and anti-inflammatory properties, making it a potential treatment for these conditions. However, one limitation of 5-(2-Propynyl)uracil is its potential toxicity, which may limit its use in humans.

Future Directions

Future research on 5-(2-Propynyl)uracil could focus on optimizing its synthesis and developing more potent analogs. In addition, further studies could investigate the mechanism of action of 5-(2-Propynyl)uracil and its potential as a therapeutic agent for viral infections, cancer, and inflammatory diseases. Clinical trials could also be conducted to evaluate the safety and efficacy of 5-(2-Propynyl)uracil in humans.

Synthesis Methods

5-(2-Propynyl)uracil can be synthesized through a multi-step process starting with the reaction of uracil with propargyl bromide to form 5-propynyluracil. This intermediate is then reacted with triethylorthoformate and acetic anhydride to form the final product, 5-(2-Propynyl)uracil.

Scientific Research Applications

5-(2-Propynyl)uracil has been the subject of numerous scientific studies due to its potential therapeutic properties. In vitro studies have shown that 5-(2-Propynyl)uracil exhibits antiviral activity against a variety of viruses, including HIV, herpes simplex virus, and influenza A virus. 5-(2-Propynyl)uracil has also been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential anticancer agent. In addition, 5-(2-Propynyl)uracil has been shown to exhibit anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.

properties

CAS RN

132400-69-2

Product Name

5-(2-Propynyl)uracil

Molecular Formula

C7H6N2O2

Molecular Weight

150.13 g/mol

IUPAC Name

5-prop-2-ynyl-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C7H6N2O2/c1-2-3-5-4-8-7(11)9-6(5)10/h1,4H,3H2,(H2,8,9,10,11)

InChI Key

LFAHMOHODVHAQW-UHFFFAOYSA-N

SMILES

C#CCC1=CNC(=O)NC1=O

Canonical SMILES

C#CCC1=CNC(=O)NC1=O

synonyms

2,4(1H,3H)-Pyrimidinedione, 5-(2-propynyl)- (9CI)

Origin of Product

United States

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